

# An In-depth Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carbaldehyde

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## Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridazine-3-carbaldehyde

Cat. No.: B113643

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## Abstract

This technical guide provides a comprehensive overview of **6-(Trifluoromethyl)pyridazine-3-carbaldehyde** (CAS Number: 1245643-49-5), a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridazine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the known properties, potential synthetic strategies, characteristic reactivity, and prospective applications of this valuable building block. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information from chemical suppliers with established principles of heterocyclic and fluorine chemistry to provide a robust resource for researchers in the field.

## Introduction: The Strategic Importance of Fluorinated Pyridazines

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized pharmacophore present in a number of approved drugs. Its ability to engage in hydrogen bonding and dipole-dipole interactions, coupled with its metabolic stability, makes it an attractive scaffold in drug design. The introduction of a trifluoromethyl (-CF<sub>3</sub>)

group, a common bioisostere for a methyl group, can profoundly and beneficially alter a molecule's properties. The high electronegativity and lipophilicity of the -CF<sub>3</sub> group can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins. The combination of these two moieties in **6-(trifluoromethyl)pyridazine-3-carbaldehyde** creates a versatile building block for the synthesis of novel and potent bioactive molecules.

## Physicochemical Properties

Detailed experimentally determined physical properties for **6-(trifluoromethyl)pyridazine-3-carbaldehyde** are not widely available in peer-reviewed literature. The data presented below is a compilation of information from chemical suppliers and computational predictions.

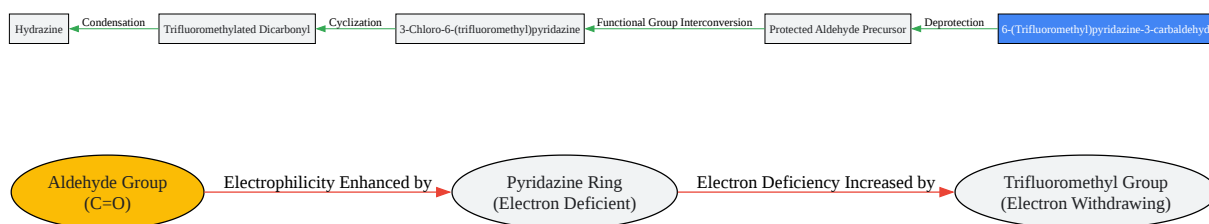
| Property          | Value  | Source                                |
|-------------------|--|---------------------------------------|
| CAS Number        | 1245643-49-5   | Multiple Chemical Suppliers[1]<br>[2] |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub> O        | PubChemLite[3]                        |
| Molecular Weight  | 176.10 g/mol   | BLD Pharm[1]                          |
| Appearance        | Solid (predicted)  | General knowledge                     |
| Melting Point     | Not available  | -                                     |
| Boiling Point     | Not available  | -                                     |
| Solubility        | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | General knowledge                     |
| Predicted XlogP   | 0.6  | PubChemLite[3]                        |

Note: The lack of experimentally verified data necessitates careful handling and characterization of this compound in any research setting.

## Synthesis Strategies

While a specific, detailed synthesis protocol for **6-(trifluoromethyl)pyridazine-3-carbaldehyde** is not readily found in the literature, its synthesis can be envisioned through established methodologies in heterocyclic chemistry. A plausible synthetic route would likely involve the introduction of the trifluoromethyl group, followed by the formation of the pyridazine ring, and finally, the installation or unmasking of the aldehyde functionality.

A potential retrosynthetic analysis is presented below:



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Caption: Key functional groups influencing the reactivity of the molecule.

#### Key Reactions of the Aldehyde Group:

The aldehyde group is expected to undergo a variety of classical transformations, providing access to a diverse range of derivatives. These include:

- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
- Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
- Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon to yield secondary alcohols.
- Oxidation: Oxidation to the corresponding carboxylic acid using standard oxidizing agents.
- Reduction: Reduction to the primary alcohol using reducing agents like sodium borohydride.

- Condensation Reactions: Reactions with active methylene compounds, such as malonates or nitriles, in Knoevenagel or similar condensations.

The electron-withdrawing nature of the trifluoromethyl group and the pyridazine ring is expected to enhance the electrophilicity of the aldehyde carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to less electron-deficient aromatic aldehydes.

## Applications in Drug Discovery and Medicinal Chemistry

While specific examples of **6-(trifluoromethyl)pyridazine-3-carbaldehyde** in late-stage clinical candidates or approved drugs are not prominent in the literature, its structural motifs are highly relevant to modern drug discovery.

### Potential Therapeutic Areas:

The trifluoromethyl-pyridazine scaffold is being explored in various therapeutic areas, and this aldehyde serves as a key intermediate for the synthesis of libraries of compounds for screening.

- Oncology: The pyridazine core is found in several kinase inhibitors. The aldehyde functionality allows for the introduction of various side chains that can be tailored to interact with the ATP-binding site or allosteric pockets of kinases.
- Neuroscience: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, making this scaffold attractive for CNS targets.
- Infectious Diseases: The pyridazine ring is present in some antibacterial and antiviral agents.

### Role as a Chemical Building Block:

The primary utility of **6-(trifluoromethyl)pyridazine-3-carbaldehyde** is as a versatile starting material. The aldehyde group provides a reactive handle for the construction of more complex molecules through various carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of the chemical space around the trifluoromethyl-pyridazine core in structure-activity relationship (SAR) studies.

## Safety and Handling

Detailed toxicological data for **6-(trifluoromethyl)pyridazine-3-carbaldehyde** is not available. As with any laboratory chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the reactivity of aldehydes and the potential biological activity of fluorinated heterocycles, inhalation, ingestion, and skin contact should be avoided.

## Conclusion

**6-(Trifluoromethyl)pyridazine-3-carbaldehyde** represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its unique combination of a trifluoromethyl group and a pyridazine aldehyde functionality offers a powerful platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. While a dearth of specific experimental data necessitates careful in-house validation of its properties and reactivity, the established principles of organic chemistry provide a solid foundation for its effective utilization in research and development. This guide serves as a starting point for researchers looking to leverage the potential of this promising fluorinated heterocycle.

## References

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